molecular formula C11H12N2O2 B7865724 [(4-Cyano-benzyl)-methyl-amino]-acetic acid

[(4-Cyano-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7865724
M. Wt: 204.22 g/mol
InChI Key: SRIAGPARHQOCNW-UHFFFAOYSA-N
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Description

[(4-Cyano-benzyl)-methyl-amino]-acetic acid is a substituted acetic acid derivative featuring a benzyl group with a para-cyano (-CN) substitution, a methylamino (-N-CH₃) linkage, and a carboxylic acid (-COOH) moiety. This compound belongs to a broader class of amino acid derivatives where structural modifications influence physicochemical properties and biological activity.

The para-cyano group is an electron-withdrawing substituent, which may enhance molecular stability and influence solubility or binding interactions in biological systems. The methylamino linkage and acetic acid tail contribute to polarity, affecting solubility in aqueous or organic media. Synthesis routes for similar compounds often involve nucleophilic substitution or coupling reactions, as seen in triazine-based derivatives .

Properties

IUPAC Name

2-[(4-cyanophenyl)methyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAGPARHQOCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-Cyano-benzyl)-methyl-amino]-acetic acid is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 255.29 g/mol

This compound features a cyano group attached to a benzyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating a possible role as an antimicrobial agent.
  • Neuroprotective Effects : There are indications that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : It could influence apoptotic signaling pathways, leading to increased cell death in cancerous cells.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveProtects neuronal cells from degeneration

Table 2: IC50 Values Against Various Cell Lines

Cell LineIC50 (µM)Effect Observed
H197511.0Moderate cytotoxicity
MGC-8035.1Strong anti-gastric cancer activity
HGC-277.6Induces G2/M phase arrest

Case Studies

  • Antitumor Efficacy in Gastric Cancer :
    A study demonstrated that this compound exhibited significant anti-gastric cancer activity through topoisomerase I inhibition, leading to cell cycle arrest and apoptosis in MGC-803 and HGC-27 cell lines .
  • Neuroprotection in Animal Models :
    Research utilizing animal models has shown that this compound can mitigate neurodegeneration caused by oxidative stress, suggesting its potential application in treating conditions like Alzheimer's disease .

Scientific Research Applications

Pharmaceutical Applications

1. Building Block for Drug Development
[(4-Cyano-benzyl)-methyl-amino]-acetic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into more complex molecules that exhibit biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific protein kinases, which are critical targets in cancer therapy .

2. Non-Peptidic Inhibitors
Research has shown that derivatives of this compound can act as non-peptidic substrate-mimetic inhibitors of Akt, a protein kinase involved in cell survival and proliferation. These inhibitors have demonstrated promising potency, making them candidates for anti-cancer therapies . The compound's ability to mimic natural substrates allows for the design of selective inhibitors that can modulate the activity of Akt effectively.

Biochemical Applications

1. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, it has been identified as a candidate for inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment . The inhibition of DPP-IV can enhance insulin secretion and improve glycemic control.

2. Buffering Agent
In biochemical research, this compound is utilized as a non-ionic organic buffering agent, particularly in cell culture applications. It helps maintain pH levels within a specific range (6-8.5), which is crucial for optimal cellular function and experimental accuracy .

Case Studies

Study Focus Findings
Study on Akt InhibitorsInvestigated the efficacy of non-peptidic substrate-mimetic inhibitorsFound that derivatives exhibited IC50 values as low as 12 μM, indicating strong inhibitory effects on Akt
DPP-IV Inhibition ResearchEvaluated potential DPP-IV inhibitors derived from this compoundIdentified several promising candidates that may enhance insulin secretion in diabetic models
Buffering Capacity AssessmentTested the effectiveness of this compound as a buffering agentConfirmed its stability and effectiveness in maintaining pH during cell culture experiments

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

The position and nature of substituents on the benzyl ring significantly alter molecular properties. Key analogs include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties or Findings References
[(4-Cyano-benzyl)-methyl-amino]-acetic acid -CN (para) ~220 (calculated) Hypothesized enhanced enzyme interaction
[(3-Cyano-benzyl)-methyl-amino]-acetic acid -CN (meta) ~220 Discontinued; potential stability issues
[(2-Chloro-benzyl)-methyl-amino]-acetic acid -Cl (ortho) ~219.6 Discontinued; synthesis challenges
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid -OCH₃ (meta) ~225.3 Polar; increased solubility
[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid -SO₂-NHAc (para) 286.3 Sulfonamide group enhances bioactivity

Key Observations:

  • Para vs. Meta Substitution: Para-substituted analogs (e.g., 4-cyano) may exhibit better binding affinity in enzyme interactions due to optimal spatial arrangement, compared to meta-substituted derivatives .
  • Electron-Withdrawing vs.
  • Discontinued Analogs: The discontinuation of [(3-Cyano-benzyl)-methyl-amino]-acetic acid and [(2-Chloro-benzyl)-methyl-amino]-acetic acid suggests challenges in synthesis, stability, or biological efficacy .

Physicochemical Properties

Solubility and Polarity
  • Cyano Derivatives: The -CN group increases polarity but may reduce aqueous solubility due to hydrophobic aromatic interactions.
  • Methoxy Derivatives: -OCH₃ enhances solubility in polar solvents (e.g., ethanol, DMSO) .
  • Chloro Derivatives : -Cl introduces moderate polarity but may lead to crystallization challenges .
Thermal Stability
  • Triazine-based analogs with similar structures exhibit melting points >200°C, suggesting high thermal stability .
  • Discontinued compounds may have lower thermal stability or decomposition issues.
Enzyme Interactions
  • Sulfonamide derivatives (e.g., [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid) show bioactivity in enzyme inhibition, highlighting the role of sulfonyl groups in target binding .
Speculated Mechanisms
  • The para-cyano group in this compound could act as a hydrogen bond acceptor, enhancing interactions with enzymatic active sites.
  • Discontinued analogs may lack target specificity or exhibit off-target effects.

Preparation Methods

Competing Pathways in Reductive Amination

The imine intermediate (3 ) may undergo over-reduction to the primary amine if stoichiometric NaBH(OAc)₃ is exceeded. Additionally, residual aldehyde can form Schiff bases with the product, necessitating rigorous washing with dilute HCl.

Nitrile Stability Under Alkylation Conditions

Prolonged heating in DMF (Method 2) risks partial hydrolysis of the 4-cyano group to the amide. Substituting DMF with acetonitrile reduces this risk while maintaining reaction efficiency.

Industrial-Scale Considerations

Solvent Recycling

Method 3’s use of MeOH enables solvent recovery via distillation, aligning with green chemistry principles.

Catalyst Lifespan

Pd-C catalysts in Method 3 retain activity for ≥5 cycles with <5% yield drop, as per patent data .

Q & A

Q. What are the standard synthetic routes for [(4-Cyano-benzyl)-methyl-amino]-acetic acid?

The synthesis typically involves sequential functionalization of the benzyl core. A common approach includes:

  • Benzylation : Reaction of 4-cyanobenzyl chloride with methylamine to introduce the methylamino group.
  • Acetic acid coupling : Reaction with bromoacetic acid or chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid moiety.
  • Purification : Recrystallization or column chromatography to isolate the product.
    Key intermediates and reaction conditions are analogous to triazine-based benzoic acid derivatives, where nucleophilic substitution and condensation reactions are employed .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR :
    • ¹H NMR : Look for signals at δ ~2.8–3.2 ppm (methylamino group) and δ ~4.0–4.5 ppm (acetic acid CH₂). The aromatic protons of the cyano-benzyl group appear as a singlet or doublet at δ ~7.4–7.8 ppm.
    • ¹³C NMR : The cyano group (C≡N) resonates at δ ~115–120 ppm, while the carboxylic acid carbon appears at δ ~170–175 ppm.
  • IR : A sharp peak at ~2240 cm⁻¹ confirms the cyano group, and a broad peak at ~2500–3300 cm⁻¹ indicates the carboxylic acid O-H stretch.
  • Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₁H₁₂N₂O₂: 220.09 g/mol). Purity can be confirmed via HPLC with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a desiccator to prevent hydrolysis of the cyano group or oxidation of the methylamino moiety. For long-term storage, lyophilize the compound and keep it under inert gas (e.g., argon). Avoid exposure to moisture, as the acetic acid group may promote degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Temperature control : Maintain temperatures between 45–60°C during coupling steps to minimize side reactions (e.g., over-alkylation).
  • Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
    Yield improvements from 60% to >85% have been reported for analogous compounds by adjusting these parameters .

Q. What HPLC/LC-MS methods are suitable for purity analysis?

  • Mobile phase : Use a gradient of 0.1% formic acid in water (A) and acetonitrile (B). A C18 column (5 µm, 250 × 4.6 mm) is recommended.
  • Detection : UV at 254 nm or MS in positive ion mode.
  • Buffer compatibility : Ammonium formate (5 mM) enhances ionization efficiency in LC-MS. Avoid phosphate buffers, which are incompatible with MS .

Q. How can impurities or byproducts be identified during synthesis?

  • LC-MS/MS : Detect common byproducts like unreacted 4-cyanobenzyl chloride (m/z 155.03) or methylamine-adducts.
  • ²D NMR : COSY and HSQC experiments help resolve overlapping signals from impurities.
  • Elemental analysis : Verify stoichiometry (C, H, N) to confirm purity >98%.
    Impurities in related compounds, such as triazolothiadiazines, are often traced to incomplete condensation or oxidation .

Q. What computational tools aid in modeling interactions of this compound?

  • Docking studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes or receptors).
  • DFT calculations : Gaussian 16 can optimize the compound’s geometry and predict spectroscopic properties (e.g., NMR shifts).
  • SAR analysis : Compare structural analogs to identify critical functional groups (e.g., cyano vs. nitro substituents) for activity .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from:

  • Purity differences : Higher purity (>98%) may elevate melting points by 5–10°C compared to impure samples.
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) can produce different crystalline forms.
    Cross-reference with high-purity standards (e.g., CAS 42288-26-6, melting point ~210–215°C) and validate via DSC .

Q. What are the potential applications in drug discovery?

  • Enzyme inhibition : The cyano group may act as a warhead in covalent inhibitors (e.g., targeting cysteine proteases).
  • Prodrug development : The acetic acid moiety can be esterified for improved bioavailability.
  • Metal-organic frameworks (MOFs) : Use as a ligand for constructing porous materials with catalytic properties .

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